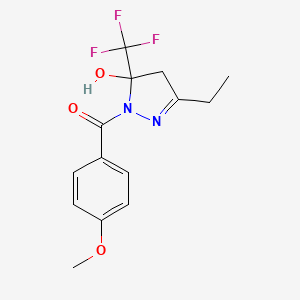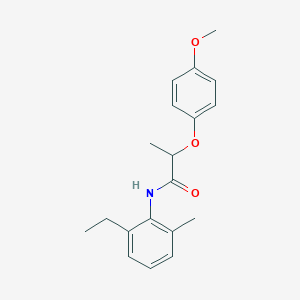![molecular formula C23H19ClN2O3 B5209190 2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5209190.png)
2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide, commonly known as CMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMBA is a member of the benzoxazole family of compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of CMBA is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. CMBA has been shown to selectively inhibit the activity of certain enzymes, including phosphodiesterases and protein kinases. It has also been shown to selectively bind to certain receptors, including the adenosine receptor and the dopamine receptor.
Biochemical and Physiological Effects
CMBA has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, CMBA has been shown to exhibit anti-inflammatory effects, antioxidant effects, and anti-angiogenic effects. It has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin.
実験室実験の利点と制限
One of the major advantages of using CMBA in lab experiments is its selective inhibition of certain enzymes and receptors. This allows researchers to study the specific effects of these enzymes and receptors without interference from other compounds. However, one of the limitations of using CMBA in lab experiments is its potential toxicity. CMBA has been shown to exhibit cytotoxic effects in certain cell lines, and caution should be taken when handling and using the compound.
将来の方向性
There are many potential future directions for research on CMBA. One area of interest is the development of CMBA derivatives with improved selectivity and efficacy. Another area of interest is the study of the potential applications of CMBA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential use of CMBA as a drug target for the treatment of cancer and other diseases is an area of active research. Overall, the potential applications of CMBA in scientific research are vast and varied, and further research is needed to fully understand the compound's mechanisms of action and potential therapeutic applications.
合成法
CMBA can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenol with 2-amino-5-chlorobenzoic acid, followed by reaction with 2-methylphenylacetic acid and acetic anhydride. Other methods include the reaction of 2-amino-5-chlorobenzoic acid with 2-methylphenylacetic acid and 4-chloro-2-methylphenol, followed by reaction with acetic anhydride.
科学的研究の応用
CMBA has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and pharmacology. In cancer research, CMBA has been shown to exhibit anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In neurobiology, CMBA has been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, CMBA has been studied for its potential applications as a drug target and has been shown to exhibit selective inhibition of certain enzymes and receptors.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-5-3-4-6-18(14)23-26-19-12-17(8-10-21(19)29-23)25-22(27)13-28-20-9-7-16(24)11-15(20)2/h3-12H,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRZOGBPROUGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=C(C=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5209119.png)

![N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5209140.png)
![4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)
![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)
![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)
![2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5209182.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)
![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5209191.png)

![methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)